![molecular formula C13H17NOS B7475939 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)
1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine, also known as MSMP, is a chemical compound that has been widely researched in the field of medicinal chemistry. It belongs to the class of pyrrolidine-based compounds and has shown potential in various scientific research applications.
作用機序
The mechanism of action of 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression. 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine also inhibits the activity of NF-kB, a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. It also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer metastasis. 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine has been found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to reduced inflammation.
実験室実験の利点と制限
One of the advantages of 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine is its relatively simple synthesis method. It can be synthesized in moderate yield using commercially available starting materials. 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine has also shown good bioavailability and pharmacokinetic properties in animal models. However, one of the limitations of 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine is its low solubility in water, which can make it difficult to use in certain experiments. It also has limited stability in aqueous solutions, which can affect its efficacy.
将来の方向性
There are several future directions for research on 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine. One area of research is to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Another area of research is to optimize the synthesis method to improve the yield and purity of the product. Further studies are also needed to fully understand the mechanism of action of 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine and its effects on different signaling pathways. Finally, more research is needed to explore the potential of 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine for the treatment of other diseases such as neurodegenerative disorders and autoimmune diseases.
Conclusion:
In conclusion, 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine is a promising compound that has shown potential in various scientific research applications. Its simple synthesis method, good bioavailability, and pharmacokinetic properties make it an attractive target for further research. While there are limitations to its use in certain experiments, the future directions for research on 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine are promising and could lead to the development of new treatments for cancer, inflammation, and other diseases.
合成法
The synthesis of 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine involves the reaction of 4-[(Methylsulfanyl)methyl]benzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained after purification by column chromatography. The yield of the synthesis is around 70%.
科学的研究の応用
1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine has been extensively studied for its potential use in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models.
特性
IUPAC Name |
[4-(methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-16-10-11-4-6-12(7-5-11)13(15)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXAAXFCFOVYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

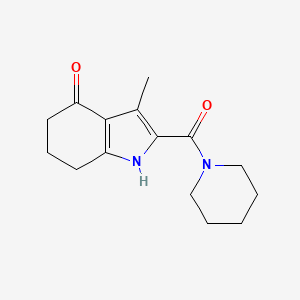
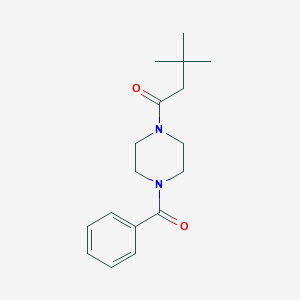
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7475872.png)

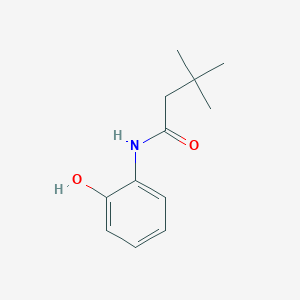
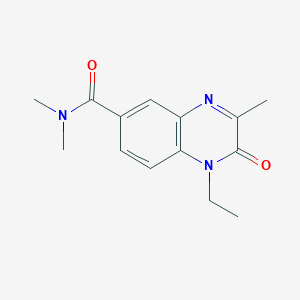
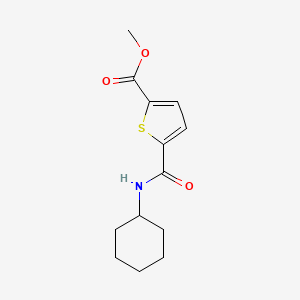
![N-[(3-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7475906.png)

![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B7475937.png)


![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)